

# Propyl Phenylacetate: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Propyl phenylacetate*

Cat. No.: *B1585323*

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This guide provides a detailed examination of **propyl phenylacetate**, a significant ester in various scientific and industrial applications. It covers its fundamental chemical identity, physicochemical properties, and established synthesis methodologies.

## Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The standard name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is propyl 2-phenylacetate[1].

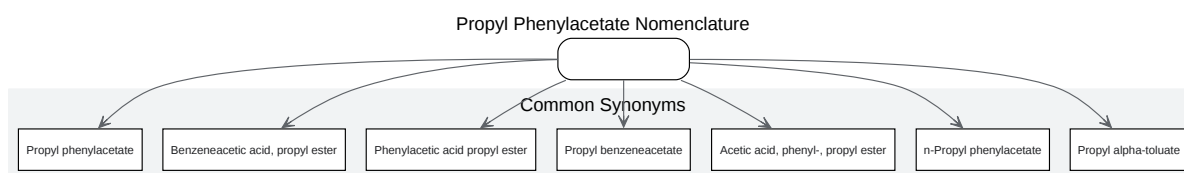
Beyond its formal IUPAC name, **propyl phenylacetate** is recognized by a variety of synonyms in commercial and academic literature. These alternative names are crucial to recognize when conducting comprehensive literature searches and material sourcing.

Common Synonyms:[1][2][3][4]

- **Propyl phenylacetate**
- Benzeneacetic acid, propyl ester
- Phenylacetic acid propyl ester
- Propyl benzeneacetate

- Acetic acid, phenyl-, propyl ester
- **n-Propyl phenylacetate**
- Propyl alpha-toluate

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.



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Relationship between IUPAC Name and Synonyms.

## Physicochemical Properties

A summary of the key quantitative data for **propyl phenylacetate** is presented below. These properties are essential for its application in various experimental and industrial settings.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[2][5]
Molecular Weight	178.23 g/mol	[1][3]
CAS Registry Number	4606-15-9	[2][5]
Appearance	Colorless liquid	[1]
Odor	Honey-like, fruity, apricot-rose type	[1]
Specific Gravity	1.005 @ 25 °C	[6]
Refractive Index	1.494 @ 20 °C	[6]
Boiling Point	Not specified	
Flash Point	> 100 °C (> 212 °F)	[6]

## Experimental Protocols for Synthesis

The synthesis of **propyl phenylacetate** is typically achieved through the esterification of phenylacetic acid with propanol. Several catalytic methods have been reported, each with distinct advantages.

### Enzymatic Esterification using Immobilized Lipase

This method utilizes an enzyme catalyst, offering high selectivity and mild reaction conditions.

- Reactants: Phenylacetic acid and n-propanol.
- Catalyst: Immobilized *Candida antarctica* lipase-B (CAL-B).
- Solvent: Heptane.
- General Protocol: A study focused on the synthesis of **propyl phenylacetate** via an esterification reaction in the presence of immobilized CAL-B. The reaction was performed in a heptane medium with a 1:2 molar ratio of phenylacetic acid to propanol. The study

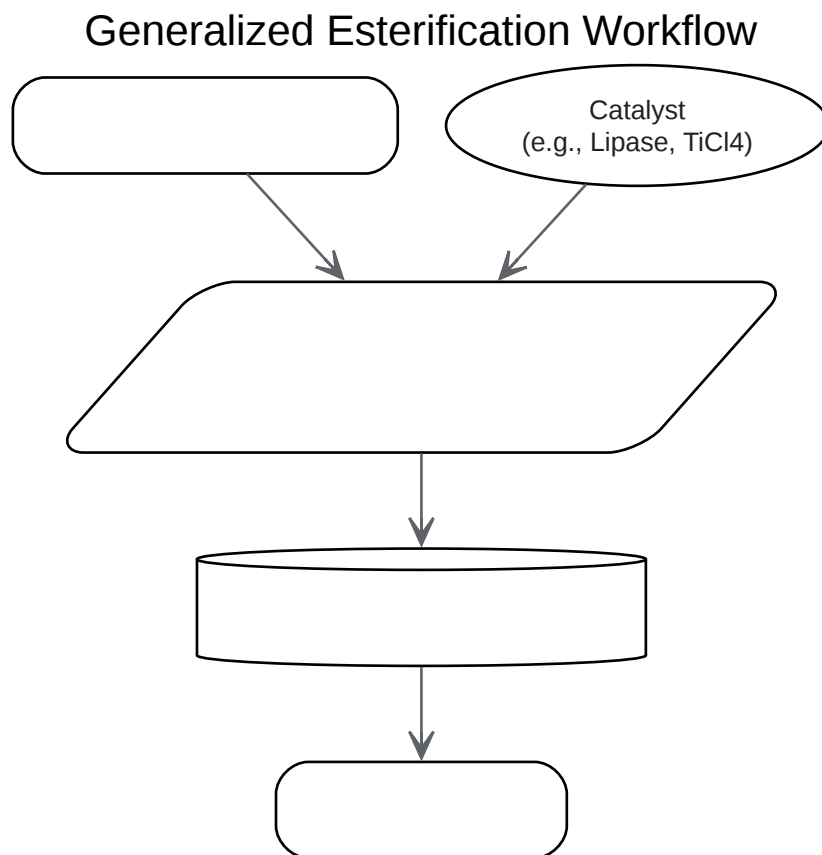
investigated the effects of various kinetic and thermodynamic factors to optimize the total percent conversion[7].

## Titanium Tetrachloride-Assisted Direct Esterification

This chemical approach involves the activation of the carboxylic acid for ester synthesis.

- Reactants: A carboxylic acid (e.g., phenylacetic acid) and an alcohol (e.g., propanol).
- Activating Agent: Titanium tetrachloride ( $\text{TiCl}_4$ ).
- General Protocol: While a specific protocol for **propyl phenylacetate** was part of a broader study, the general principle involves using titanium tetrachloride to facilitate the direct esterification of carboxylic acids with alcohols[8]. This method is presented as a valuable tool in organic synthesis for preparing various esters.

The following workflow illustrates a generalized esterification process for the synthesis of **propyl phenylacetate**.



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Generalized workflow for **propyl phenylacetate** synthesis.

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## References

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